molecular formula C14H11F3O B175941 [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 198205-80-0

[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B175941
M. Wt: 252.23 g/mol
InChI Key: CNLMXDSYZPZVJJ-UHFFFAOYSA-N
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Description

“[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” is a chemical compound that contains a trifluoromethyl group. This group is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in the field of microelectronics and optoelectronics .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds involves various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of “[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” includes a trifluoromethyl group (-CF3) attached to a biphenyl group . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various chemical reactions. For instance, it can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” include a significant electronegativity, which is often described as being intermediate between the electronegativities of fluorine and chlorine . This compound is soluble in methanol .

properties

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMXDSYZPZVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362733
Record name [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

CAS RN

198205-80-0
Record name [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(2'-trifluoromethylphenyl)benzoic acid (1.525 g, 5.728 mmol) in THF (25 mL) at 0° C. was added 1.0 M lithium aluminum hydride in tetrahydrofuran (12.0 mL, 12.0 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and quenched by dropwise addition of water (0.5 mL), 4 N aq. NaOH (0.5 mL), and water (1.5 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The residue was chromatographed (Silica gel, 20% EtOAc in hexanes) to afford the title compound.
Quantity
1.525 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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